molecular formula C9H16FNO4S B2740976 Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate CAS No. 2460739-32-4

Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate

Cat. No.: B2740976
CAS No.: 2460739-32-4
M. Wt: 253.29
InChI Key: NGCCJPXYPXKDEN-RNFRBKRXSA-N
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Description

Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate is a chemical compound with the CAS Number: 2460739-32-4 . It has a molecular weight of 253.29 . The compound is also known by its IUPAC Name: tert-butyl ((1R,2R)-2-(fluorosulfonyl)cyclobutyl)carbamate .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-6-4-5-7(6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Organic Synthesis Applications

Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. For instance, it has been utilized in the stereoselective synthesis of six stereoisomers of 3,4-diaminocyclohexane carboxamide, highlighting its utility in the preparation of key intermediates for the synthesis of factor Xa inhibitors (Wang et al., 2017). This demonstrates its importance in the development of therapeutically relevant compounds through a direct and scalable route that minimizes the use of column chromatography.

Role in Stereoselective Reactions

The compound has shown significant potential in enabling stereoselective reactions, an essential aspect of synthesizing enantiomerically pure compounds. For example, its analogs have been used in cyclization reactions of N-alkenylamides under mild conditions, leading to the formation of various N-heterocycles with complete stereoselectivity (Minakata et al., 2006). This underscores its role in facilitating the synthesis of structurally complex and stereochemically defined molecules, crucial for the development of new drugs and materials.

Novel Methodologies and Catalysis

Research has also focused on developing novel methodologies and catalytic processes utilizing this compound or its derivatives. A noteworthy example includes the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing an iodomethyl group (Takeda et al., 2012). This innovative approach not only highlights the compound's utility in carbon capture and utilization strategies but also its application in sustainable chemistry practices.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-6-4-5-7(6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCCJPXYPXKDEN-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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